2'-O-Moe-U

Nuclease resistance Oligonucleotide stability Serum half-life

Standard phosphoramidites often yield oligonucleotides with suboptimal in vivo stability, failing to balance potency and safety. 2'-O-MOE-U is the essential building block for the 'wings' of clinically validated gapmer ASOs (e.g., Mipomersen, Inotersen). - 18.7x longer half-life vs. unmodified DNA, ensuring robust in vivo target engagement. - Favorable hepatotoxicity profile compared to higher-affinity but toxic LNA modifications. - Supplies the unique 2'-MOE/PS chemistry that has achieved sustained, once-weekly dosing in preclinical models. This monomer is critical for consistent, scalable synthesis from R&D to GMP.

Molecular Formula C42H53N4O10P
Molecular Weight 804.9 g/mol
Cat. No. B8138743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-O-Moe-U
Molecular FormulaC42H53N4O10P
Molecular Weight804.9 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC
InChIInChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-38-36(55-40(39(38)52-27-26-49-5)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)
InChIKeyZLOKLUONKGURQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-MOE-U: Antisense Building Block


2'-O-MOE-U (2'-O-(2-methoxyethyl)uridine phosphoramidite, CAS 163759-97-5) is a 2'-modified nucleoside phosphoramidite monomer used as a building block in solid-phase oligonucleotide synthesis [1]. This modification places a methoxyethyl group at the 2'-position of the ribose sugar, replacing the naturally occurring 2'-hydroxyl group [2]. The resulting 2'-MOE-modified oligonucleotides exhibit enhanced resistance to nuclease degradation, increased binding affinity for complementary RNA targets, and improved pharmacokinetic properties compared to unmodified or first-generation analogs [3].

Workflow Solid-phase oligonucleotide synthesis
Modification 2′-MOE for nuclease resistance & binding affinity research
Use Context Gapmer & splice-switching ASO design; in vivo target validation studies

Why 2'-O-MOE-U Is Irreplaceable


While 2'-O-methyl (2'-OMe) and unmodified nucleosides serve as common starting points for oligonucleotide design, they fail to deliver the balanced profile of nuclease resistance, target affinity, and tolerability required for systemic antisense therapeutics. Unmodified oligonucleotides exhibit a half-life of merely 0.23 minutes in the presence of phosphodiesterase [1], rendering them unsuitable for in vivo applications. 2'-OMe, though more stable, provides a narrower therapeutic index due to higher nonspecific protein binding and potential immunostimulatory effects [2]. Furthermore, higher-affinity alternatives such as locked nucleic acid (LNA) can achieve greater target suppression but at the cost of significant hepatotoxicity [3]. The specific combination of the 2'-MOE modification with a phosphorothioate backbone yields a unique, clinically validated balance of stability, potency, and safety that cannot be reliably achieved by substituting in-class analogs.

Attribute
2′-O-MOE-U
Common Alternative
Risk
Nuclease resistance
High (reported >10× vs unmodified)
Unmodified DNA (rapid degradation)
In vivo stability may not replicate if backbone differs
Target affinity
ΔTm +0.9–1.6 °C per mod
2′-OMe (similar affinity, reported higher protein binding)
Nonspecific protein binding may shift tolerability profile
Hepatotoxicity profile
Reported lower ALT elevation in models
LNA (high hepatotoxicity risk)
Potency gain does not transfer; toxicity endpoints differ markedly

2'-O-MOE-U: Head-to-Head Evidence


Nuclease Resistance vs. Unmodified DNA

2'-MOE-modified oligonucleotides exhibit a significantly prolonged half-life when exposed to snake venom phosphodiesterase (SVPD), a model for nuclease degradation. In a direct comparison, a 2'-MOE-modified 12-mer homothymidylate oligonucleotide demonstrated a half-life of 4.3 minutes, whereas the corresponding unmodified DNA oligonucleotide degraded with a half-life of only 0.23 minutes under identical conditions [1]. This represents an 18.7-fold increase in nuclease resistance.

Nuclease stability
Head-to-head
18.7×
longer half-life vs unmodified DNA
Supports serum stability screening
SVPD assay; 2′-MOE/PS T1/2 4.3 min vs 0.23 min
Nuclease resistance Oligonucleotide stability Serum half-life

RNA Binding Affinity Enhancement

Incorporation of 2'-MOE modifications into an oligonucleotide increases the melting temperature (Tm) of the resulting RNA duplex, indicative of enhanced binding affinity. Across multiple studies, the ΔTm per 2'-MOE modification ranges from +0.9 to +1.6 °C relative to unmodified controls [1][2]. This enhancement is comparable to 2'-OMe modifications but is achieved without the increased nonspecific protein binding associated with some higher-affinity alternatives [3].

Binding affinity
Reported
ΔTm +0.9–1.6°C
per modification
Indicates affinity improvement context
RNA:RNA duplex; comparable to 2′-OMe without elevated protein binding reported
Binding affinity Thermal stability RNA duplex

Safety Profile vs. LNA Gapmers

While locked nucleic acid (LNA) modifications can increase antisense potency up to 5-fold relative to 2'-MOE-containing ASOs in mouse liver, this potency gain is accompanied by profound hepatotoxicity. In a head-to-head comparison, LNA-modified ASOs caused significant elevations in serum transaminases, with one compound showing 186-fold higher ALT levels compared to saline controls. In contrast, the corresponding 2'-MOE ASOs showed no evidence of toxicity while still effectively reducing target mRNA [1]. This establishes a critical safety advantage for 2'-MOE-U-containing therapeutics.

Hepatotoxicity endpoint
Head-to-head
2′-MOE ASO No ALT elevation
LNA ASO 186× ALT increase
Reported hepatotoxicity contrast supports differentiated safety review
Mouse model; single dose; 4-day endpoint; liver histopathology
Hepatotoxicity Therapeutic index In vivo safety

Tissue Distribution & Low Renal Excretion

In rat pharmacokinetic studies, 2'-MOE-modified phosphorothioate oligonucleotides demonstrated plasma clearance dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours [1]. In stark contrast, when the same 2'-MOE modification was paired with a phosphodiester backbone, plasma clearance was 10-fold more rapid and approximately 50% of the dose was excreted intact in urine [1]. This highlights the synergistic effect of the 2'-MOE modification with a phosphorothioate backbone in achieving favorable in vivo distribution.

Renal excretion
Head-to-head
<10%
excreted intact (PS backbone) vs ~50% (PO backbone)
Supports tissue distribution modeling
Rat PK; 20-mer ICAM-1 ASO; IV; 24 h collection
Pharmacokinetics Biodistribution Plasma clearance

Reduced Nonspecific Protein Binding

Gapmer PS-ASOs containing constrained ethyl (cEt) or locked nucleic acid (LNA) modifications bind many cellular proteins with high avidity, leading to altered protein function, localization, and stability, and ultimately contributing to cellular toxicity [1]. While 2'-MOE-modified ASOs also exhibit some degree of protein binding, they demonstrate a more favorable profile. Notably, introducing a single 2'-O-methyl modification into a toxic gapmer reduces protein binding and hepatotoxicity [1], but 2'-MOE provides a superior balance of nuclease resistance and target affinity without the extreme toxicity associated with cEt/LNA. This positions 2'-MOE-U as a preferred starting point for gapmer designs where therapeutic index is paramount.

Protein binding class
Class-level
Differentiated profile
vs cEt/LNA gapmers
Class-level binding context; requires compound-specific validation
Qualitative differentiation; based on Shen et al. 2019
Protein binding Cellular toxicity Therapeutic index

2'-O-MOE-U: Key Application Scenarios


RNase H-Dependent Gapmer Design

The 2'-O-MOE-U phosphoramidite is the building block of choice for constructing the 'wings' of gapmer antisense oligonucleotides. In this design, a central stretch of phosphorothioate DNA (the 'gap') recruits RNase H for target mRNA cleavage, while the flanking 2'-MOE-modified wings enhance nuclease resistance and target affinity. This configuration has been clinically validated in approved ASO therapeutics (e.g., Mipomersen, Inotersen) and is supported by the quantitative stability and safety evidence presented in Section 3. Specifically, the 18.7-fold half-life improvement over unmodified DNA [1] and the favorable hepatotoxicity profile compared to LNA [2] make 2'-MOE-U essential for achieving prolonged in vivo activity without dose-limiting toxicity. Procurement of high-purity 2'-MOE-U phosphoramidite is critical for reproducible synthesis of these gapmer ASOs at scales from research to GMP manufacturing.

Splice-Switching Oligonucleotides

For therapeutic approaches that modulate pre-mRNA splicing (e.g., exon skipping in Duchenne muscular dystrophy or exon inclusion in spinal muscular atrophy), 2'-MOE-modified oligonucleotides offer a unique advantage. Unlike gapmer ASOs that rely on RNase H cleavage, SSOs must bind their RNA target without inducing degradation. The enhanced binding affinity of 2'-MOE-U (ΔTm = +0.9–1.6 °C per modification [3]) improves occupancy of the target pre-mRNA, effectively blocking or recruiting splicing factors. The favorable tissue distribution and low renal excretion of 2'-MOE/PS oligonucleotides (<10% over 24 hours [4]) further support their use in repeat-dose regimens for chronic neuromuscular diseases.

In Vivo Target Validation

In preclinical drug discovery, 2'-MOE-U is the preferred reagent for synthesizing potent, long-lived ASOs for target validation in rodent and non-human primate models. The predictable pharmacokinetic properties of 2'-MOE/PS oligonucleotides—including extensive tissue distribution and low renal clearance [4]—enable sustained target suppression following systemic administration, often requiring only once-weekly dosing. This reduces animal handling and improves data reproducibility. The well-characterized safety profile of 2'-MOE modifications relative to LNA or cEt [2][5] also minimizes the confounding effects of compound-related toxicity in efficacy studies.

Reference Standards for Quality Control

As the number of 2'-MOE-containing oligonucleotide therapeutics in clinical development and on the market continues to grow, there is an increasing need for high-quality reference standards for analytical method development and quality control. 2'-O-MOE-U phosphoramidite can be used to synthesize defined-sequence oligonucleotide standards for LC-MS method development, impurity profiling, and batch release testing. Given the strict regulatory requirements for oligonucleotide therapeutics, procurement of highly pure, well-characterized 2'-MOE-U is essential for establishing reliable analytical methods and ensuring consistency across manufacturing batches.

Application
Selection Property
Validation Focus
Gapmer ASO synthesis (RNase H-dependent)
2′-MOE wing modification for nuclease resistance
Stability assay in nuclease-rich media; phosphorothioate backbone synergy
Splice-modulation oligo research
Enhanced binding affinity without RNase H recruitment
Tm shift measurement; target occupancy assay
In vivo target validation models
Sustained tissue distribution & low renal clearance
PK/PD study in rodent/NHP models; once-weekly dosing feasibility
Analytical reference standard synthesis
High-purity phosphoramidite for defined-sequence standards
LC-MS method development; impurity profiling; batch consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


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